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Cat. No.: B1582025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldiphenylphosphine (CyPFOS) is a monodentate tertiary phosphine ligand widely
employed in transition metal catalysis. Its unique steric and electronic properties, arising from
the combination of a bulky cyclohexyl group and two phenyl groups, make it a versatile ligand
for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and
Heck couplings.[1] Understanding and predicting the behavior of CyPFOS in these catalytic
cycles is crucial for reaction optimization and catalyst design. Computational modeling,
particularly using Density Functional Theory (DFT), has emerged as a powerful tool for
elucidating the steric and electronic parameters that govern the reactivity and selectivity of
phosphine ligands like CyPFOS. This guide provides a comprehensive overview of the
computational modeling of CyPFOS properties, alongside relevant experimental protocols for
its synthesis and characterization.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of
Cyclohexyldiphenylphosphine is presented in the tables below.
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Identifier Value

CAS Number 6372-42-5[2][3]
Molecular Formula CisH21P[2][3]

Molecular Weight 268.33 g/mol [2]

IUPAC Name cyclohexyl(diphenyl)phosphane[2][3]
Property Value

Melting Point 58-62 °C[2]

Appearance White to off-white solid[1]
Solubility Insoluble in water[1]
Spectroscopic Data Value

31p NMR (CDCls) 5 -3.6 ppm[4]

5 7.62 — 7.23 (m, 10H), 2.35 — 2.11 (m, 1H),

1H NMR (CDCIs)
1.84 —1.08 (m, 10H) ppm[4]

0 136.9 (d, J = 13.1 Hz), 133.6 (d, J = 19.0 Hz),
128.6,128.3 (d, J =7.1 Hz), 35.4 (d, J = 8.3
Hz), 29.6 (d, J = 15.2 Hz), 26.8 (d, J = 11.3 Hz),
26.4 ppm[4]

13C NMR (CDCls)

Computational Modeling of Ligand Properties

Computational chemistry provides invaluable insights into the steric and electronic properties of
phosphine ligands, which are often challenging to determine experimentally. Density Functional
Theory (DFT) is the most common method for these calculations.

Methodology for DFT Calculations

A typical workflow for the computational analysis of CyPFOS properties is outlined below.
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Model Construction

Build 3D structure of
Cyclohexyldiphenylphosphine

Geometry C‘ 'ptimization

Perform DFT Geometry
Optimization (e.g., B3LYP/6-31G(d))

Property‘;jalculation
Frequency Calculation Calculate Steric Parameters Calculate Electronic Parameters
(confirms minimum energy structure) (Tolman Cone Angle, % Vbur) (HOMO/LUMO, Electrostatic Potential)
Analysis
v
»| Analyze and Visualize Results |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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